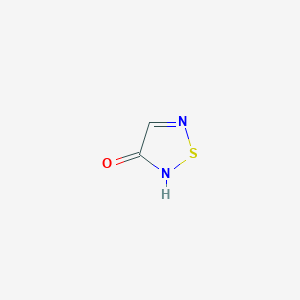
4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is a chemical compound primarily used in scientific researchThe compound is characterized by its molecular formula C15H9F5O2 and a molecular weight of 316.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone typically involves the reaction of 4-ethoxybenzoyl chloride with pentafluorobenzene in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products:
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzyl alcohol.
Oxidation: 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzoic acid.
Scientific Research Applications
4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with various molecular targets. The compound’s fluorine atoms and carbonyl group play a crucial role in its reactivity. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the carbonyl group can act as an electrophile in various chemical reactions. These interactions can influence the compound’s behavior in biological systems and its potential therapeutic effects.
Comparison with Similar Compounds
Benzophenone: Lacks the ethoxy and pentafluoro substituents, making it less reactive.
4-Methoxybenzophenone: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
2’,3’,4’,5’,6’-Pentafluorobenzophenone:
Uniqueness: 4-Ethoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is unique due to the presence of both the ethoxy group and the pentafluorobenzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific research applications.
Properties
IUPAC Name |
(4-ethoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5O2/c1-2-22-8-5-3-7(4-6-8)15(21)9-10(16)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUXMWWGIFJHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402638 |
Source


|
| Record name | (4-Ethoxyphenyl)(pentafluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-31-1 |
Source


|
| Record name | Methanone, (4-ethoxyphenyl)(pentafluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethoxyphenyl)(pentafluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)
![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)




![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)


